molecular formula C15H16O2 B12388952 Bisphenol A-2,2',6,6'-d4

Bisphenol A-2,2',6,6'-d4

Cat. No.: B12388952
M. Wt: 232.31 g/mol
InChI Key: IISBACLAFKSPIT-LNFUJOGGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bisphenol A-2,2’,6,6’-d4 can be synthesized through chemical synthesis methods. The specific preparation method may vary depending on laboratory conditions and the intended purpose . Generally, the synthesis involves the deuteration of Bisphenol A, which can be achieved by substituting hydrogen atoms with deuterium atoms in the presence of a deuterating agent.

Industrial Production Methods

The industrial production of Bisphenol A-2,2’,6,6’-d4 is not as common as its non-deuterated counterpart, Bisphenol A. it can be produced in bulk quantities for research purposes. The production process involves the same deuteration techniques used in laboratory synthesis but on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Bisphenol A-2,2’,6,6’-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bisphenol A-2,2’,6,6’-d4 is unique due to its specific deuteration pattern, which makes it particularly useful in research applications where isotopic labeling is required. Its deuterated nature allows for more precise analytical studies and helps in understanding the behavior and effects of Bisphenol A in various environments .

Properties

Molecular Formula

C15H16O2

Molecular Weight

232.31 g/mol

IUPAC Name

3,5-dideuterio-4-[2-(2,6-dideuterio-4-hydroxyphenyl)propan-2-yl]phenol

InChI

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i3D,4D,5D,6D

InChI Key

IISBACLAFKSPIT-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=CC(=CC(=C1C(C)(C)C2=C(C=C(C=C2[2H])O)[2H])[2H])O

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Origin of Product

United States

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